3-[(3-{[(4-methylphenyl)amino]sulfonyl}benzoyl)amino]benzoic acid
Overview
Description
The compound “3-[(3-{[(4-methylphenyl)amino]sulfonyl}benzoyl)amino]benzoic acid” is also known as MSAB (Methyl 3-{[(4-methylphenyl)sulfonyl]amino}benzoate). It is a cell-permeable compound that targets β-catenin via direct affinity interaction within the C-terminal two thirds (a.a. 301-670) of the Armadillo repeat region (a.a. 136–686), inducing β-catenin ubiquitination and proteasomal degradation . It selectively inhibits against Wnt signaling-dependent proliferation of cancer cells .
Synthesis Analysis
The synthesis of compounds similar to MSAB often involves the protection of amino groups, which are particularly susceptible to reactions with a wide variety of reagents . A related protection procedure is alkylation, which is suitable for primary and secondary amines . A continuous flow process was developed to manufacture N-(3-Amino-4-methylphenyl)benzamide using readily available 4-methylbenzene-1,3-diamine as starting material and benzoic anhydride as acylating agent .Molecular Structure Analysis
The empirical formula of MSAB is C15H15NO4S . The molecular weight is 305.35 . The molecular formula of the compound you asked about is C21H18N2O5S , and its molecular weight is 410.44 .Chemical Reactions Analysis
Amino groups are particularly susceptible to reactions with a wide variety of reagents, especially oxidizing reagents, alkylating reagents, and many carbonyl compounds . Therefore, if we wish to prevent the amino group from undergoing undesired reaction while chemical change occurs elsewhere in the molecule, it must be suitably protected .Physical And Chemical Properties Analysis
MSAB is a powder that is off-white to purple in color . It is soluble in DMSO at 25 mg/mL . It should be stored at 2-8°C .Mechanism of Action
MSAB targets β-catenin via direct affinity interaction within the C-terminal two thirds (a.a. 301-670) of the Armadillo repeat region (a.a. 136–686), inducing β-catenin ubiquitination and proteasomal degradation . It selectively inhibits against Wnt signaling-dependent proliferation of cancer cells .
Safety and Hazards
properties
IUPAC Name |
3-[[3-[(4-methylphenyl)sulfamoyl]benzoyl]amino]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O5S/c1-14-8-10-17(11-9-14)23-29(27,28)19-7-3-4-15(13-19)20(24)22-18-6-2-5-16(12-18)21(25)26/h2-13,23H,1H3,(H,22,24)(H,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUOQGDMVKSQTLM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CC=CC(=C3)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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